1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
The compound 1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolo[3,4-d]pyrimidine class, a heterocyclic scaffold known for its diverse pharmacological activities, including kinase inhibition and antiviral properties. This derivative features a 2-chloro-5-methylphenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine core and a cyclopropylamine substituent at the 4-position.
Properties
IUPAC Name |
1-(2-chloro-5-methylphenyl)-N-cyclopropylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5/c1-9-2-5-12(16)13(6-9)21-15-11(7-19-21)14(17-8-18-15)20-10-3-4-10/h2,5-8,10H,3-4H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURYRTORENRMEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves a multi-step process. One common method includes the reaction of 2-chloro-5-methylphenylhydrazine with ethyl cyanoacetate to form an intermediate, which is then cyclized to produce the pyrazolo[3,4-d]pyrimidine core.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity. For example, the use of ultrasonic-assisted synthesis has been reported to enhance reaction efficiency .
Chemical Reactions Analysis
1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can undergo cyclization reactions to form more complex structures
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as sodium ethoxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit promising anticancer properties. These compounds are being investigated for their ability to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, pyrazolo[3,4-d]pyrimidines have been shown to selectively inhibit Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor signaling pathways associated with various hematological malignancies .
Inhibition of Kinase Activity
The compound's structure suggests potential activity against several kinases. Its design allows for selective inhibition of kinases that are implicated in inflammatory diseases and cancers. For example, research on similar pyrazolo[3,4-d]pyrimidine derivatives has demonstrated their efficacy in inhibiting the activity of cyclin-dependent kinases (CDKs) and other relevant targets, leading to reduced cell growth in tumor models .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic profile. SAR studies have shown that modifications to the pyrazolo ring and substitutions on the phenyl group can significantly influence the compound's potency and selectivity against target kinases.
Clinical Trials
Several derivatives of pyrazolo[3,4-d]pyrimidines have progressed to clinical trials, showcasing their potential as novel therapeutics for treating hematological cancers. For instance, one derivative demonstrated strong efficacy in Phase II trials targeting chronic lymphocytic leukemia (CLL), with significant reductions in tumor burden observed in treated patients .
Preclinical Research
In preclinical studies, compounds related to this compound were tested against various cancer cell lines. Results indicated that these compounds effectively induced apoptosis in resistant cancer cells through the activation of intrinsic apoptotic pathways, suggesting a mechanism of action that could be exploited for therapeutic purposes .
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It acts as an inhibitor of protein tyrosine kinases, which play a crucial role in cellular signaling pathways. By inhibiting these kinases, the compound can disrupt cell growth and proliferation, leading to its potential use as an anti-cancer agent .
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : Derivatives with bulky substituents (e.g., 2-chloro-2-phenylethyl in ) show lower yields (39%) compared to the target compound (69.4%), likely due to steric hindrance during synthesis .
- Substituent Effects : The cyclopropylamine group in the target compound may enhance metabolic stability compared to aryl amines (e.g., 3-chlorophenyl in ), which are prone to oxidative metabolism .
Key Observations :
- Antiviral Potential: Pyrazolo[3,4-d]pyrimidines with halogenated aryl groups (e.g., 2-chloro-5-methylphenyl) show promise as SARS-CoV-2 Mpro inhibitors, though mutagenicity remains a concern .
- Toxicity Profile : The cyclopropylamine group in the target compound may mitigate mutagenicity risks compared to benzyl or chlorophenyl amines, which tested positive in Ames assays .
Research Findings and Implications
Structural Optimization : The 2-chloro-5-methylphenyl group enhances binding affinity to kinase targets (e.g., RAF) by occupying hydrophobic pockets, as seen in related compounds .
Toxicity Trade-offs : While halogenated derivatives exhibit potent biological activity, their mutagenic risks () necessitate further optimization of the amine substituent .
Biological Activity
The compound 1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C13H14ClN5
- Molecular Weight : 273.74 g/mol
- LogP : 3.4 (indicating moderate lipophilicity)
- Hydrogen Bond Donor Count : 3
- Hydrogen Bond Acceptor Count : 6
The presence of a chloro group and a cyclopropyl moiety contributes to its unique pharmacological properties.
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities, primarily through their interaction with various enzymes and receptors:
- Inhibition of Protein Kinases : Compounds in this class have shown significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9, suggesting potential applications in cancer therapy .
- Anticancer Activity : Studies have reported that pyrazolo[3,4-d]pyrimidines can induce apoptosis in various cancer cell lines, including HeLa and HCT116 cells. The mechanism often involves the modulation of cell signaling pathways associated with proliferation and survival .
Case Studies and Research Findings
- In vitro Studies on Anticancer Activity :
- Enzymatic Inhibition :
Comparative Biological Activity Table
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Anticancer | 0.36 - 1.8 | CDK2, CDK9 |
| Another Pyrazolo Derivative | Anticancer | 0.5 | CDK9 |
| Yet Another Derivative | Anticancer | 1.0 | CDK2 |
Q & A
Q. Key Considerations :
- Solvent choice (polar aprotic solvents like DMSO enhance reaction rates).
- Catalytic systems (copper or palladium catalysts for C–N bond formation).
How can researchers confirm the structural identity and purity of this compound post-synthesis?
Basic Research Question
Analytical Techniques :
- NMR Spectroscopy :
- ¹H NMR : Peaks for cyclopropyl protons (δ 0.5–1.2 ppm), aromatic protons (δ 7.2–8.1 ppm), and NH signals (δ 8.3–8.5 ppm).
- ¹³C NMR : Cyclopropyl carbons (δ 6–12 ppm), pyrimidine carbons (δ 150–160 ppm) .
- HRMS (ESI) : Confirm molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₆H₁₄ClN₅: 320.0954).
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm).
Q. Data Contradictions :
- If NMR signals suggest impurities, repeat purification or optimize reaction stoichiometry.
What strategies are recommended for optimizing the yield of this compound in multi-step synthesis?
Advanced Research Question
Methodological Approaches :
- Catalyst Screening : Replace copper(I) bromide with Pd₂(dba)₃/Xantphos for higher N-alkylation efficiency .
- Solvent Optimization : Test DMF or toluene for improved solubility of intermediates.
- Temperature Control : Lower temperatures (25°C) may reduce side reactions during cyclopropaneamine coupling.
Case Study :
In a similar synthesis, replacing Cs₂CO₃ with K₃PO₄ increased yields from 17% to 35% by reducing base-induced decomposition .
How does the introduction of the cyclopropyl group influence the compound’s kinase inhibition profile compared to other N-substituents?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Cyclopropyl vs. Isopropyl : Cyclopropyl’s rigid, planar geometry enhances binding to hydrophobic kinase pockets (e.g., RET kinase), improving IC₅₀ values by 2–3 fold compared to bulkier substituents .
- Selectivity : Docking studies show cyclopropyl minimizes off-target interactions with non-RET kinases (e.g., EGFR, VEGFR2) due to reduced steric hindrance.
Q. Experimental Validation :
- Kinase Panel Assays : Test against 50+ kinases to quantify selectivity (e.g., % inhibition at 1 µM).
- Cellular Models : Evaluate RET phosphorylation inhibition in MCF-7 cells (IC₅₀ ~100 nM) .
What in vitro and in vivo models are appropriate for evaluating the target compound’s efficacy as a kinase inhibitor?
Advanced Research Question
In Vitro Models :
Q. In Vivo Models :
- Xenograft Studies : Administer compound (10 mg/kg, oral) in nude mice with RET-driven tumors (e.g., TT medullary thyroid carcinoma).
- Pharmacokinetics : Assess bioavailability (Cmax, T₁/₂) and brain penetration (logP ~2.5 predicts moderate CNS access).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
